Methyl 2-chloro-1-naphthoate
Description
Contextual Significance of Halogenated Naphthalene (B1677914) Carboxylates in Chemical Research
Halogenated naphthalene carboxylates represent a significant class of compounds in chemical research due to their utility as versatile intermediates. The naphthalene framework is a core structure in many dyes, pigments, and biologically active molecules. The introduction of a halogen atom, such as chlorine or bromine, onto this framework provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. cymitquimica.comacs.org This allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized and complex organic molecules.
Furthermore, the presence and position of halogen substituents on the naphthalene ring can significantly influence the molecule's physical, chemical, and biological properties. mdpi.com These substitutions can alter electronic distribution, lipophilicity, and steric profile, which in turn can modulate biological activity. Consequently, halogenated naphthalenes are frequently used as building blocks in the development of pharmaceuticals and agrochemicals. smolecule.com Derivatives of naphthoic acid, for instance, have been investigated for their potential as plant growth regulators and antimicrobial agents. tandfonline.com
Academic Rationale for Investigating Methyl 2-chloro-1-naphthoate
The academic rationale for the focused investigation of this compound stems from its specific and somewhat unusual substitution pattern. The placement of a chloro group at the 2-position and a methyl ester at the 1-position on the naphthalene ring creates a distinct electronic and steric environment. This specific arrangement allows researchers to study the interplay between these two functional groups and their influence on the reactivity of the aromatic system.
Key areas of academic interest include:
Regioselectivity: The compound is an excellent substrate for studying regioselectivity in further electrophilic or nucleophilic substitution reactions. The electronic effects of the electron-withdrawing chloro and ester groups, combined with the inherent reactivity of the naphthalene core, present a complex system for mechanistic investigation.
Reaction Kinetics: The steric hindrance between the ester group at the 1-position and the peri-hydrogen at the 8-position can influence reaction rates, particularly for transformations involving the ester. Kinetic studies on reactions like the alkaline hydrolysis of this ester can provide valuable data on the steric effects imposed by the fused ring system. rsc.org
Synthetic Utility: The presence of two distinct reactive sites—the aryl chloride and the methyl ester—offers potential for selective, sequential chemical modifications. The aryl chloride can participate in cross-coupling reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. This dual functionality makes it a valuable building block for creating libraries of complex naphthalene derivatives for screening purposes. nih.govnih.gov
Scope and Research Objectives for Advanced Studies of this compound
Advanced studies on this compound are typically centered on its application in sophisticated organic synthesis. The primary scope involves leveraging its unique structure to access novel chemical entities that would be difficult to synthesize through other routes.
The main research objectives include:
Exploration of Reactivity: A core objective is to systematically explore the compound's reactivity in a wide range of modern synthetic reactions. This includes its use as a substrate in palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), copper-catalyzed reactions, and nucleophilic aromatic substitutions.
Development of Synthetic Methodologies: Researchers aim to use this compound to develop new synthetic strategies. For example, it can be used to create precursors for complex polycyclic aromatic systems or highly substituted biaryl compounds. researchgate.net
Synthesis of Target Molecules: A significant objective is to employ this compound as a key starting material in the total synthesis of natural products or in the creation of novel molecules with potential applications in materials science or medicinal chemistry. smolecule.comnih.gov The naphthalene core is a known pharmacophore, and derivatives are often targeted for their potential biological activities. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAJIEWZUFRWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Chloro 1 Naphthoate and Analogues
Established Reaction Pathways for Halogenated Naphthoate Esters
The foundational synthesis of halogenated naphthoate esters like methyl 2-chloro-1-naphthoate relies on classical organic reactions, primarily esterification and regioselective halogenation. These methods are well-established for creating the core structure of the target compound.
Esterification and Transesterification Strategies
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. In the context of this compound, this typically involves the reaction of 2-chloro-1-naphthoic acid with methanol (B129727). This can be achieved under acidic conditions, where a proton source activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Transesterification is another viable pathway, involving the conversion of one ester to another by exchanging the alkoxy group. wikipedia.orglibretexts.org For instance, an ethyl or other alkyl ester of 2-chloro-1-naphthoic acid can be converted to the methyl ester by reaction with a large excess of methanol in the presence of an acid or base catalyst. wikipedia.orglibretexts.org
Acid-catalyzed transesterification : The reaction is initiated by protonation of the carbonyl group, enhancing its electrophilicity. libretexts.orgmasterorganicchemistry.comyoutube.com
Base-catalyzed transesterification : This process involves nucleophilic attack of an alkoxide (e.g., methoxide) on the ester's carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com
Driving the equilibrium towards the desired product is often achieved by using the alcohol reactant as the solvent or by removing the alcohol byproduct. wikipedia.org
Table 1: Comparison of Esterification Strategies
| Method | Catalyst | Key Features |
|---|---|---|
| Fischer Esterification | Acid (e.g., H₂SO₄) | Reversible reaction; requires excess alcohol or removal of water to drive to completion. |
| Transesterification (Acid-Catalyzed) | Acid (e.g., H₂SO₄) | Equilibrium process; driven by excess of the new alcohol. libretexts.orgyoutube.com |
Regioselective Halogenation and Chlorination Approaches
Achieving the precise placement of a chlorine atom on the naphthalene (B1677914) ring is critical for the synthesis of this compound. The regioselectivity of electrophilic aromatic substitution on naphthalene derivatives is influenced by the directing effects of existing substituents. The ester group at the 1-position generally directs incoming electrophiles to other positions on the ring.
Direct chlorination of methyl 1-naphthoate (B1232437) can be complex, potentially leading to a mixture of isomers. Therefore, regioselective methods are preferred. These can include:
Directed C-H Activation : Modern methods allow for the functionalization of specific C-H bonds based on the directing influence of a nearby functional group. researchgate.net
Catalyst-Controlled Chlorination : Lewis basic catalysts can be used to control the regioselectivity of electrophilic chlorination on electron-rich aromatic systems like phenols and anilines, a principle that can be extended to naphthalene derivatives. nsf.gov For instance, ortho-selective chlorination can be achieved with high preference over the thermodynamically favored para-product. nsf.gov
Chlorination of Naphthols : A common strategy involves the chlorination of a 1-naphthol derivative, followed by subsequent reactions to install the carboxylate group. researchgate.net
The choice of chlorinating agent is also crucial. Reagents like N-chlorosuccinimide (NCS), combined with a suitable catalyst, are often employed to achieve controlled chlorination. nsf.gov
Advanced Synthetic Transformations Involving the Naphthoate Core
Once the this compound scaffold is synthesized, its utility can be expanded through advanced synthetic transformations. The chloro substituent and the naphthalene ring itself serve as handles for further functionalization.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)
The chlorine atom in this compound makes it an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound (like a boronic acid or ester). libretexts.org While aryl chlorides are generally less reactive than bromides or iodides, specific ligands and catalytic systems have been developed to facilitate their coupling. nih.gov This method allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, or alkyl groups at the 2-position of the naphthoate core. libretexts.orgnih.gov The catalytic cycle typically involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product. libretexts.org
Ullmann Coupling : The classic Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comsci-hub.se This reaction typically requires harsh conditions, such as high temperatures. byjus.comsci-hub.se Modern variations, known as Ullmann-type reactions, are more versatile and can involve the coupling of an aryl halide with nucleophiles like alcohols or amines. organic-chemistry.org While traditionally less favored than palladium-catalyzed methods due to lower yields and harsh conditions, recent advancements have improved its efficiency. byjus.comsci-hub.se On-surface Ullmann coupling of aryl chlorides has also been achieved on various metal surfaces like Cu(111), Ag(111), and Au(111). acs.orgrsc.org
Table 2: Overview of Cross-Coupling Reactions for Aryl Chlorides
| Reaction | Catalyst | Coupling Partner | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Palladium (Pd) complexes | Organoboron compounds | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgnih.gov |
Reductive Dehalogenation in Selective Organic Synthesis
In some synthetic strategies, the chloro group on the naphthoate ring serves as a temporary blocking or directing group. researchgate.netorganic-chemistry.org Once its purpose is fulfilled, it can be removed through reductive dehalogenation. This process replaces the carbon-chlorine bond with a carbon-hydrogen bond.
A common method for this transformation is catalytic hydrogenation. researchgate.netsci-hub.se Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas, formate salts), the chloro group can be selectively removed. researchgate.netsci-hub.se The conditions for reducing aryl chlorides are generally more vigorous than those required for aryl bromides. organic-chemistry.orgsci-hub.se This differential reactivity allows for the selective reduction of a bromo group in the presence of a chloro group. sci-hub.se
Recent advancements include electrochemical methods for the hydrodehalogenation of aryl chlorides, which can be initiated by an oxidation reaction at mild potentials. acs.orgsemanticscholar.org
Functional Group Interconversions at the Naphthalene Moiety
The this compound molecule offers several sites for further chemical modification beyond the chloro group.
Ester Group Modification : The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol (2-chloro-1-naphthalenemethanol).
Reactions on the Naphthalene Ring : The aromatic naphthalene core can undergo further electrophilic substitution reactions, although the regiochemical outcome will be influenced by the existing chloro and ester substituents.
Skeletal Editing : Advanced techniques are emerging that allow for the transmutation of atoms within an aromatic ring, offering novel ways to create diverse naphthalene derivatives. For example, isoquinolines can be converted to naphthalenes by exchanging a nitrogen atom for a carbon atom, a strategy that could be adapted to create complex substituted naphthalenes. nih.govnih.gov
These interconversions are crucial for synthesizing a library of analogues from a common intermediate, which is a key strategy in medicinal chemistry and materials science. researchgate.net
Stereoselective Synthesis and Chiral Induction in Naphthoate Chemistry
The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is particularly crucial for the development of chiral compounds with specific biological activities. In the context of naphthoate chemistry, achieving high stereoselectivity presents a significant challenge, especially in reactions involving excited states due to their short lifetimes and low activation energies. arabjchem.org To achieve enantioselectivity, the substrate molecule often needs to be in a chiral environment during the reaction. arabjchem.org
Chiral Auxiliaries and Catalysts: One common strategy to induce chirality is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. While specific examples for this compound are not extensively documented, the general principle involves attaching a chiral group to the naphthoic acid precursor. This chiral auxiliary would then influence the approach of reagents, leading to the preferential formation of one enantiomer over the other.
Asymmetric catalysis is another powerful tool for stereoselective synthesis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of a chiral product. For the synthesis of chiral naphthoates, a chiral catalyst could be employed during the esterification of 2-chloro-1-naphthoic acid or in a reaction that introduces the chloro or methoxycarbonyl group stereoselectively.
Mechanisms of Chiral Induction: Chiral induction is the process by which a chiral entity influences the formation of a new chiral center in a molecule. In nucleophilic addition reactions to carbonyl groups, a common step in ester synthesis, an existing chiral center in the substrate can direct the nucleophile to attack from a specific face of the carbonyl, leading to a diastereomeric excess of one product. This principle, known as asymmetric induction, is fundamental to stereoselective synthesis.
The table below illustrates potential strategies for achieving stereoselectivity in the synthesis of a hypothetical chiral analogue of this compound.
| Strategy | Description | Potential Application to Naphthoate Synthesis |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | A chiral alcohol could be used to form an ester with 2-chloro-1-naphthoic acid. Subsequent reactions would be influenced by the chiral center on the alcohol. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | A chiral Lewis acid could catalyze the esterification of 2-chloro-1-naphthoic acid with methanol, favoring the formation of one enantiomer. |
| Substrate Control | An existing chiral center in the substrate molecule directs the stereochemistry of a subsequent reaction. | If a chiral center is already present in the naphthyl ring system, it can influence the stereochemistry of subsequent modifications. |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound can lead to more environmentally benign and economically viable production methods.
Key Green Chemistry Principles: The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. nih.govmsu.edu These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, using catalytic reagents, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. nih.govmsu.edunih.gov
Application to this compound Synthesis:
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. nih.gov For the esterification of 2-chloro-1-naphthoic acid, traditional methods might use a stoichiometric amount of a strong acid. A greener approach would involve using a recyclable solid acid catalyst or a biocatalyst like a lipase. mdpi.com Heterogeneous catalysts are particularly advantageous as they are non-corrosive, environmentally friendly, and easily separated from the reaction mixture. mdpi.com
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents like water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. nih.gov Solvent-free, or solid-state, reactions can be achieved through mechanochemical methods like grinding, which can lead to quantitative yields without the need for solvents or heating. rsc.org
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. nih.gov Microwave-assisted synthesis is an energy-efficient alternative to conventional heating that can significantly reduce reaction times. arabjchem.orgnih.gov Ultrasound-assisted synthesis is another eco-friendly method that can lead to high yields in shorter reaction times under mild conditions. researchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefits |
| Catalysis | Stoichiometric strong acid (e.g., H₂SO₄) | Heterogeneous solid acid catalyst (e.g., zeolites, ion-exchange resins), Biocatalysts (e.g., lipases) | Recyclable, reduced corrosion, milder reaction conditions, high selectivity. mdpi.com |
| Solvent Use | Volatile organic solvents (e.g., toluene, benzene) | Water, supercritical CO₂, ionic liquids, solvent-free conditions (mechanochemistry). nih.govrsc.org | Reduced toxicity, flammability, and environmental pollution. |
| Energy Consumption | Conventional heating (reflux) | Microwave irradiation, Ultrasound irradiation. arabjchem.orgnih.govresearchgate.net | Faster reaction times, lower energy consumption, improved yields. |
| Atom Economy | Use of protecting groups, multi-step synthesis | One-pot synthesis, reducing unnecessary derivatization. nih.gov | Higher efficiency, less waste generation. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms of the Chloro and Ester Functionalities
The replacement of the chlorine atom in Methyl 2-chloro-1-naphthoate by a nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common for alkyl halides, SNAr reactions are characteristic of aryl halides, particularly those bearing electron-withdrawing groups. The SN1 pathway is energetically unfavorable due to the instability of the resulting aryl cation, while the SN2 pathway is impossible because the planar aromatic ring structure prevents the required backside attack by the nucleophile. libretexts.org
The SNAr mechanism is a two-step process:
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . libretexts.org The aromaticity of the naphthalene (B1677914) ring is temporarily broken in this step. The presence of the electron-withdrawing methyl ester group at the C-1 position is crucial; it activates the ring for nucleophilic attack and helps to stabilize the negative charge of the Meisenheimer complex through resonance. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, which is the case in this compound. libretexts.org
Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the naphthalene ring is restored. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.
Recent studies and computational analyses have provided evidence that some SNAr reactions, previously thought to be stepwise, may in fact proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate and instead passing through a single, non-aromatic "Meisenheimer transition state". nih.govspringernature.com Whether the reaction is stepwise or concerted can depend on the specific reactants, leaving group, and reaction conditions. nih.gov
The ester functionality of this compound is susceptible to hydrolysis and transesterification, which can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is the most common method for ester hydrolysis and is an essentially irreversible process. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (-OCH3), yielding a carboxylate salt and methanol (B129727). The final step, an acid-base reaction between the carboxylic acid and the strong base methoxide, drives the reaction to completion. libretexts.org Because of its association with soap making from fats, alkaline hydrolysis of esters is often termed saponification. libretexts.org
Pathway:
Nucleophilic addition of OH- to the ester carbonyl.
Formation of a tetrahedral intermediate.
Elimination of the methoxide leaving group (-OCH3) to form the carboxylic acid.
Deprotonation of the carboxylic acid by methoxide to form the naphthoate salt and methanol.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.
Pathway:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Deprotonation of the resulting oxonium ion.
Protonation of the methoxy (B1213986) group to make it a good leaving group (methanol).
Elimination of methanol and deprotonation of the carbonyl to regenerate the acid catalyst and form the carboxylic acid.
Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (e.g., ethanol) would replace the methyl group with an ethyl group, yielding Ethyl 2-chloro-1-naphthoate and methanol. The mechanisms are analogous to those of hydrolysis, with an alcohol molecule (ROH) acting as the nucleophile instead of water.
Role of the Naphthoate Moiety in Pericyclic and Addition Reactions
The naphthalene ring system of this compound can participate in pericyclic reactions, most notably as the 4π-electron component (diene) in [4+2] cycloadditions, such as the Diels-Alder reaction. wikipedia.org Pericyclic reactions are concerted processes that proceed through a single, cyclic transition state without forming any intermediates. wikipedia.org
In a potential Diels-Alder reaction, one of the rings of the naphthalene core would act as the diene, reacting with a 2π-electron component (a dienophile, such as maleic anhydride (B1165640) or an acetylene (B1199291) derivative) to form a bicyclic adduct. mnstate.eduresearchgate.net However, the aromatic stabilization of the naphthalene ring makes it a relatively unreactive diene compared to non-aromatic conjugated dienes. mnstate.edu Consequently, forcing conditions such as high temperatures, high pressures, or the use of Lewis acid catalysts are often required to overcome this aromaticity and facilitate the cycloaddition. kpfu.ru The reaction can be reversible, with the reverse process, known as the retro-Diels-Alder reaction, becoming favorable at high temperatures. wikipedia.org Recent methodologies have utilized visible-light energy transfer to promote the intermolecular dearomative [4+2] cycloaddition of naphthalene derivatives under milder conditions. nih.gov
Photochemical Transformations of this compound and Derivatives
The naphthalene moiety is photochemically active and can undergo various transformations upon irradiation with UV light. A prominent class of these reactions is the photochemical [2+2] cycloaddition. In these reactions, the excited state of the naphthalene ring reacts with an alkene (either intermolecularly or intramolecularly) to form a cyclobutane (B1203170) ring. rsc.orgrsc.orgresearchgate.net For instance, derivatives of naphthalene acrylic acids have been shown to undergo selective homo- and heterodimerization via [2+2] cycloaddition to yield cyclobutane products. rsc.org
Another potential photochemical pathway for naphthalene esters is intramolecular cycloaddition. Depending on the structure of the molecule, this can involve the ester carbonyl group. For example, certain naphthalenecarboxylic esters linked to styrene (B11656) derivatives have been shown to undergo intramolecular oxetane (B1205548) formation, a type of [2+2] cycloaddition between the excited ester carbonyl and the alkene. jst.go.jp These reactions often proceed through an exciplex (excited state complex) intermediate.
Kinetics and Thermodynamics of Reactions Involving this compound
The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic principles. While specific data for this exact compound is scarce, studies on closely related naphthalene derivatives provide valuable insights.
For nucleophilic aromatic substitution , the rate is highly dependent on the nucleophile's strength, the solvent, and the nature of the electron-withdrawing groups on the aromatic ring. Kinetic studies on related systems are consistent with an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net
For the hydrolysis of the ester , kinetic studies on the alkaline hydrolysis of methyl 1-naphthoate (B1232437) and methyl 2-naphthoate (B1225688) have been performed. These studies allow for the determination of rate constants and activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). canterbury.ac.nz These parameters provide information about the energy barrier and the molecular orderliness of the transition state, respectively. The negative entropy of activation observed in these studies is characteristic of bimolecular reactions, reflecting the loss of freedom of motion as two reactant species combine to form a single transition state complex. canterbury.ac.nzias.ac.in
Below is a table of representative kinetic data for the alkaline hydrolysis of a related compound, methyl 1-naphthoate, which illustrates the typical parameters measured in such studies.
| Parameter | Value |
|---|---|
| Rate Constant (k) at 30°C (L mol-1 s-1) | 0.0112 |
| Enthalpy of Activation (ΔH‡) (kcal mol-1) | 14.0 |
| Entropy of Activation (ΔS‡) (cal deg-1 mol-1) | -23.7 |
Data adapted from studies on the alkaline hydrolysis of naphthoic acid esters. The values serve as an illustrative example of kinetic parameters for a closely related system. canterbury.ac.nz
Thermodynamically, ester hydrolysis with a strong base is a highly favorable, exergonic reaction due to the formation of a stable carboxylate salt. libretexts.org In contrast, acid-catalyzed hydrolysis is a reversible process, and the position of the equilibrium can be controlled by the concentration of reactants and products, in accordance with Le Châtelier's principle. libretexts.org
Advanced Spectroscopic Elucidation and Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 2-chloro-1-naphthoate, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are invaluable for assigning the chemical shifts and connectivity of all atoms in the molecule.
Expected ¹H and ¹³C NMR Spectral Data:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the methyl protons of the ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and methoxycarbonyl groups. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule.
Based on data from related compounds like 2-Methyl-1-naphthoic acid and other substituted naphthalenes, the expected chemical shifts for this compound can be predicted. For instance, the protons on the naphthalene ring are expected to appear in the range of 7.0-8.5 ppm, while the methyl protons of the ester group will likely be a singlet at around 4.0 ppm rsc.org. The carbonyl carbon of the ester group is anticipated to have a chemical shift in the downfield region of the ¹³C NMR spectrum, typically around 170 ppm libretexts.org.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | ~4.0 (s) | ~53 |
| C=O | - | ~168 |
| C1 | - | ~130 |
| C2 | - | ~135 |
| C3 | ~7.5 (d) | ~128 |
| C4 | ~8.0 (d) | ~127 |
| C5 | ~7.9 (d) | ~129 |
| C6 | ~7.6 (t) | ~126 |
| C7 | ~7.5 (t) | ~125 |
| C8 | ~8.2 (d) | ~133 |
| C9 | - | ~131 |
| C10 | - | ~128 |
Note: These are predicted values based on substituent effects and data from analogous compounds. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.
To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on the naphthalene ring, helping to trace the connectivity of the spin systems libretexts.orglibretexts.org. For example, the proton at C3 would show a correlation with the proton at C4.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of each aromatic proton to the ¹³C signal of the carbon it is attached to hmdb.ca. The methyl protons would show a correlation to the methyl carbon.
While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the crystalline form. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid state.
Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band is anticipated around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |
| C=O Stretch (Ester) | 1720-1740 | 1720-1740 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |
| C-O Stretch (Ester) | 1200-1300 | 1200-1300 |
| C-Cl Stretch | 600-800 | 600-800 |
Note: These are predicted frequency ranges based on characteristic group frequencies.
Mass Spectrometry for Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
For this compound (C₁₂H₉ClO₂), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺• with approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom miamioh.edu.
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization would likely proceed through several key pathways:
Loss of the methoxy (B1213986) group (-OCH₃): A prominent fragment would be expected from the loss of the methoxy radical, leading to the formation of the 2-chloro-1-naphthoyl cation.
Loss of carbon monoxide (-CO): Subsequent loss of a CO molecule from the naphthoyl cation is a common fragmentation pathway for esters and carboxylic acids.
Loss of the chlorine atom (-Cl): Cleavage of the C-Cl bond could also occur, leading to a fragment corresponding to the methyl 1-naphthoate (B1232437) cation.
Cleavage of the ester group: Fragmentation can also occur with the loss of the entire methoxycarbonyl group.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z |
| [M]⁺• (C₁₂H₉³⁵ClO₂) | 220 |
| [M+2]⁺• (C₁₂H₉³⁷ClO₂) | 222 |
| [M - OCH₃]⁺ | 189/191 |
| [M - COOCH₃]⁺ | 161/163 |
| [M - Cl]⁺ | 185 |
Note: m/z values are based on the most abundant isotopes.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state, offering precise bond lengths, bond angles, and information about intermolecular interactions.
While the specific crystal structure of this compound is not available in the searched literature, data from the analogous compound Methyl 1-bromo-2-naphthoate suggests that the naphthalene ring system is essentially planar nih.gov. For this compound, it is expected that the naphthalene core will also be planar. The methoxycarbonyl group may be twisted with respect to the naphthalene ring to minimize steric hindrance.
In the solid state, intermolecular interactions such as π–π stacking between the planar naphthalene rings of adjacent molecules are expected to play a significant role in the crystal packing nih.gov. These interactions are common in aromatic compounds and influence their physical properties.
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.
UV-Vis Absorption Spectroscopy: The naphthalene moiety is a well-known chromophore. The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, characteristic of the π→π* transitions of the naphthalene ring system. The presence of the chloro and methoxycarbonyl substituents will likely cause a slight shift in the absorption maxima compared to unsubstituted naphthalene. For comparison, 2-naphthoic acid shows absorption maxima at 236 nm, 280 nm, and 334 nm sielc.com.
Emission Spectroscopy (Fluorescence): Naphthalene and its derivatives are often fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime would be influenced by the presence of the chlorine atom, as heavy atoms can enhance intersystem crossing to the triplet state, potentially quenching fluorescence.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods can provide insights into molecular geometry, orbital energies, and electron distribution.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For Methyl 2-chloro-1-naphthoate, DFT calculations would be employed to determine its optimized ground state geometry, bond lengths, bond angles, and dihedral angles. Furthermore, properties such as the dipole moment, electron affinity, and ionization potential could be calculated to understand its polarity and reactivity. However, specific DFT studies on this compound to provide these ground state properties have not been identified in the scientific literature.
Ab Initio Methods for Excited State Analysis
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for studying the excited states of a molecule. These calculations can predict the energies of electronic transitions, which are fundamental to understanding a molecule's photochemical behavior. For this compound, such studies would elucidate its UV-Vis absorption spectrum and its potential for fluorescence or phosphorescence. At present, there are no published ab initio studies focused on the excited states of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A detailed FMO analysis for this compound would require specific calculations that are not currently available in published research.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could be used to explore its conformational landscape and identify the most stable conformers. Additionally, these simulations can provide insights into intermolecular interactions in different environments, such as in solution or in a crystal lattice. There is currently no published research detailing MD simulations performed on this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models often use quantum chemical descriptors to predict the reaction rates or equilibrium constants. To develop a QSRR model that includes this compound, experimental reactivity data for a series of related naphthoate derivatives would be required, along with calculated molecular descriptors. Such a study has not been found in the existing literature.
Reaction Pathway Energetics and Transition State Theory
Understanding the mechanism of a chemical reaction involves mapping out the potential energy surface and identifying the transition states. Transition State Theory (TST) can then be used to calculate the reaction rate constants. For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted carbon, computational studies would be needed to calculate the activation energies and the geometries of the transition states. This would provide a detailed understanding of the reaction kinetics. However, no specific studies on the reaction pathway energetics of this compound have been identified.
Applications in Advanced Organic Materials and Chemical Synthesis
Methyl 2-chloro-1-naphthoate as a Building Block for Complex Molecular Architectures
The unique substitution pattern of this compound, featuring both a chloro and a methoxycarbonyl group on the naphthalene (B1677914) core, presents multiple reaction sites for chemists to exploit in the synthesis of more complex molecules. These functional groups allow for a variety of chemical transformations, making it a potentially valuable starting material for diverse molecular scaffolds.
Precursor in the Synthesis of Axially Chiral Systems
Axially chiral compounds, which possess a chiral axis rather than a chiral center, are of significant interest in asymmetric catalysis and materials science. The naphthalene backbone is a common feature in many axially chiral ligands and materials. While direct examples of the synthesis of axially chiral systems starting from this compound are not prevalent in readily available literature, its structure is analogous to precursors used in the synthesis of important classes of axially chiral molecules like 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. The chloro and ester functionalities could, in principle, be manipulated through cross-coupling and other stereoselective reactions to introduce the necessary steric bulk and functional groups to create a stable chiral axis.
For instance, related naphthoate derivatives are known to be precursors for the synthesis of axially chiral ligands. Although not starting from the chloro- derivative, the synthesis of axially chiral oxazoline–carbene ligands with an N-naphthyl framework has been reported, showcasing the utility of the naphthoate scaffold in constructing such systems. This suggests the potential for this compound to serve as a substrate in similar synthetic strategies.
Intermediate in the Synthesis of Advanced Organic Scaffolds and Heterocycles
The reactivity of the chloro and ester groups on the naphthalene ring system makes this compound a potential intermediate for the synthesis of a variety of advanced organic scaffolds and heterocyclic compounds. The chloro group can participate in nucleophilic aromatic substitution and various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The ester group can be hydrolyzed, reduced, or converted into other functional groups, providing further avenues for molecular elaboration.
The synthesis of complex heterocyclic systems often relies on the strategic functionalization of aromatic precursors. The naphthalene core of this compound can be envisioned as a platform for the construction of fused heterocyclic rings. For example, reactions that involve intramolecular cyclization between a substituent introduced at the 2-position (via displacement of the chloride) and the ester group at the 1-position could lead to the formation of novel heterocyclic frameworks. While specific examples utilizing this compound are not widely reported, the general principles of heterocyclic synthesis support its potential in this area.
Development of Novel Reagents and Catalysts Derived from this compound
The development of novel reagents and catalysts is a cornerstone of modern chemical synthesis. The structural framework of this compound offers possibilities for its conversion into molecules that could act as reagents or ligands for catalysis. By modifying the chloro and ester functionalities, it is conceivable to introduce phosphine, amine, or other coordinating groups to the naphthalene scaffold.
Such functionalized naphthyl derivatives could then be used as ligands for transition metals, forming catalysts for a variety of organic transformations. The steric and electronic properties of the naphthalene ring system can influence the reactivity and selectivity of the resulting metal complexes. However, there is a lack of specific, published research detailing the successful development and application of reagents or catalysts directly derived from this compound.
Advanced Chemical Process Development Utilizing this compound
Advanced chemical process development focuses on creating efficient, scalable, and sustainable methods for the synthesis of valuable chemical compounds. The utility of a starting material in this context depends on its availability, cost, and the efficiency of its transformations. While this compound is commercially available, its application in large-scale industrial processes has not been extensively documented.
The potential for this compound to be used in advanced chemical processes would hinge on the development of robust and high-yielding reactions that utilize its specific functionalities. For example, if a high-value pharmaceutical or material could be synthesized efficiently from this compound through a novel and scalable reaction pathway, its importance in chemical process development would be significantly enhanced. At present, such specific process developments have not been highlighted in the scientific literature.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Methyl 2-chloro-1-naphthoate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of 2-chloro-1-naphthoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C peaks at δ 3.9–4.1 ppm for methyl ester and δ 125–135 ppm for aromatic carbons). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (C=O stretch at ~1,720 cm⁻¹) should validate purity and functional groups. Handling precautions include using fume hoods and nitrile gloves due to potential irritancy .
Q. How should researchers design preliminary toxicity screening for this compound?
- Methodological Answer : Follow tiered testing:
- In vitro : Use human cell lines (e.g., HepG2 for hepatic toxicity) to assess IC₅₀ values via MTT assays.
- In vivo : Conduct acute oral toxicity tests in rodents (OECD Guideline 423) with doses ranging 5–300 mg/kg, monitoring systemic effects (e.g., respiratory distress, weight loss) over 14 days. Include histopathology of liver and kidneys, as naphthalene derivatives often target these organs .
Q. What analytical techniques are optimal for quantifying this compound in environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization (ESI) in negative mode provides sensitivity (detection limit ~0.1 ng/L). For air samples, pair gas chromatography (GC) with electron capture detection (ECD) to leverage chlorine’s electronegativity. Validate recovery rates using spiked matrices (e.g., soil, water) .
Advanced Research Questions
Q. How can conflicting data on this compound’s hepatotoxicity be resolved?
- Methodological Answer :
- Dose-Response Alignment : Compare studies using equivalent dose metrics (e.g., mg/kg vs. ppm). Adjust for bioavailability differences (e.g., oral vs. inhalation ).
- Risk of Bias Assessment : Apply tools from Table C-7 (e.g., randomization adequacy, blinding) to experimental animal studies. Exclude high-bias studies (e.g., non-randomized dosing) .
- Mechanistic Studies : Probe cytochrome P450-mediated metabolism (CYP1A1/2) using liver microsomes to identify reactive intermediates (e.g., epoxides) that may explain variability .
Q. What experimental designs are recommended for studying the environmental persistence of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate compound in buffers (pH 4–9) at 25°C and 50°C, analyzing degradation via LC-UV.
- Photolysis : Expose aqueous solutions to UV light (λ=254 nm), monitoring byproducts with GC-MS.
- Soil Microcosms : Assess biodegradation in aerobic/anaerobic soils, measuring half-life (t₁/₂) and metabolite accumulation (e.g., 2-chloro-1-naphthoic acid) .
Q. How can genomic impacts of this compound be systematically evaluated?
- Methodological Answer :
- Transcriptomics : Perform RNA sequencing on exposed cell lines (e.g., A549) to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Validate with qPCR for key genes (e.g., Nrf2, Bax).
- Epigenetic Screening : Use methylated DNA immunoprecipitation (MeDIP-seq) to assess DNA methylation changes.
- Cross-Species Analysis : Compare results with toxicogenomic data from naphthalene derivatives to infer conserved mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
